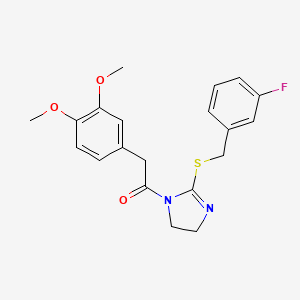

![molecular formula C23H24FN5O2S B3008092 N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide CAS No. 1112308-86-7](/img/structure/B3008092.png)

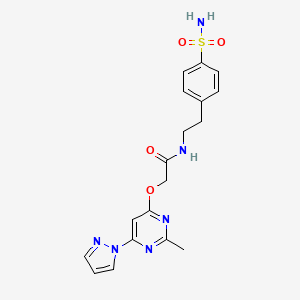

N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide” is a complex organic compound. It contains a cyclopentyl group, a mesitylsulfonyl group, an amino group, a piperazine ring, and a nicotinamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the attachment of the cyclopentyl group, and the introduction of the mesitylsulfonyl amino group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure .Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without specific context. The reactivity of this compound would depend on the conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups .科学的研究の応用

Antibacterial and Antimicrobial Properties

This compound exhibits promising antibacterial activity due to its unique structure. It contains both a β-lactam ring (similar to penicillins) and a 1,2,4-triazole nucleus. The combination of these moieties contributes to its antibacterial effect. Researchers have synthesized semisynthetic penicillins using this compound as a starting material, demonstrating stability to penicillinase, a broader antibacterial spectrum, and minimal side effects . Further studies could explore its potential as an alternative to existing antibiotics.

c-Met Kinase Inhibition

The compound’s structure suggests potential as a c-Met kinase inhibitor. Specifically, it contains a 4-oxo-pyridazinone moiety, which has been associated with kinase inhibition. Compound 22i, derived from this structure, exhibited excellent anti-tumor activity against various cancer cell lines (A549, MCF-7, and HeLa) with IC50 values in the nanomolar range. Additionally, it showed superior c-Met kinase inhibition (IC50 = 48 nM) . Further investigations could explore its mechanism of action and potential clinical applications.

DNA Intercalation Activities

Considering its potential as an anticancer agent, this compound could be explored for its DNA intercalation activities. Novel derivatives with similar structures have been evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Investigating its interactions with DNA and cellular pathways may reveal additional therapeutic applications .

Synthetic Building Blocks

The compound’s unique structure, including the triazole and quinazolinone moieties, makes it a valuable synthetic building block. Researchers have used similar compounds as versatile reagents in organic synthesis. Exploring its reactivity and compatibility with other functional groups could lead to novel synthetic routes and applications .

作用機序

Safety and Hazards

特性

IUPAC Name |

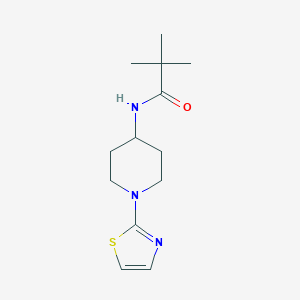

3-[1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2S/c1-15(2)13-25-20(30)11-12-28-21(31)17-8-4-6-10-19(17)29-22(28)26-27-23(29)32-14-16-7-3-5-9-18(16)24/h3-10,15H,11-14H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCQWJIAECKJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)

![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)

![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)

![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)

![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)